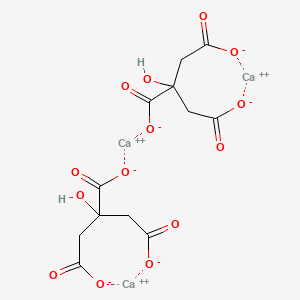

Calcium citrate, anhydrous

Description

Properties

CAS No. |

7693-13-2; 813-94-5 |

|---|---|

Molecular Formula |

C12H10Ca3O14 |

Molecular Weight |

498.432 |

IUPAC Name |

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

InChI Key |

FNAQSUUGMSOBHW-UHFFFAOYSA-H |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of anhydrous calcium citrate"

An in-depth technical guide on the synthesis and characterization of anhydrous calcium citrate (B86180) for researchers, scientists, and drug development professionals.

Introduction

Calcium citrate, the calcium salt of citric acid, is widely utilized as a calcium supplement and food additive. It exists in various hydrated forms, with the tetrahydrate and hexahydrate being common. The anhydrous form of calcium citrate (Ca₃(C₆H₅O₇)₂) offers distinct advantages in specific applications, particularly in pharmaceuticals, due to its higher calcium content by weight and stability under dry conditions. Its production and characterization are critical for ensuring quality, efficacy, and consistency in final product formulations.

This technical guide provides a comprehensive overview of the synthesis of anhydrous calcium citrate, primarily through the thermal dehydration of its hydrated precursors, and details the key analytical techniques for its characterization. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to support research and development activities.

Synthesis of Anhydrous Calcium Citrate

The most common and direct method for preparing anhydrous calcium citrate is through the controlled thermal dehydration of a hydrated calcium citrate precursor, typically calcium citrate tetrahydrate. The overall process involves two main stages: the synthesis of the hydrated precursor followed by its dehydration.

Experimental Protocol: Synthesis of Calcium Citrate Tetrahydrate (Precursor)

This protocol describes a precipitation method to synthesize calcium citrate tetrahydrate, which serves as the precursor for the anhydrous form.[1][2]

Materials:

-

Calcium chloride (CaCl₂), anhydrous, analytical grade

-

Trisodium (B8492382) citrate (Na₃C₆H₅O₇), analytical grade

-

Ethanol (B145695) (CH₃CH₂OH)

-

Deionized water

Procedure:

-

Prepare a 0.18 mol·L⁻¹ aqueous solution of calcium chloride.

-

Prepare a 0.12 mol·L⁻¹ aqueous solution of trisodium citrate.

-

Mix the two solutions at a precise 3:2 molar ratio of calcium chloride to sodium citrate.[1]

-

Maintain the reaction mixture at a constant temperature of 70 °C to preferentially form the tetrahydrate precipitate.[2]

-

Stir the mixture continuously to ensure a homogenous reaction.

-

Collect the resulting white precipitate by centrifugation or filtration.

-

Wash the collected solid with deionized water followed by ethanol to remove any unreacted precursors or by-products.[2]

-

Dry the washed precipitate in a drying cabinet at 25 °C for 3 days to obtain pure calcium citrate tetrahydrate.[2]

Experimental Protocol: Synthesis of Anhydrous Calcium Citrate

This protocol details the thermal dehydration of the synthesized calcium citrate tetrahydrate to yield the anhydrous product.

Materials:

-

Calcium citrate tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O), prepared as described above.

Procedure:

-

Place the calcium citrate tetrahydrate powder in a suitable drying vessel (e.g., a shallow glass tray).

-

Transfer the vessel to a drying oven.

-

Heat the sample at 110 °C for one week to ensure the complete removal of all water molecules.[2] Alternatively, drying at 150 °C can also yield the anhydrous product.[3]

-

After drying, cool the sample to room temperature in a desiccator to prevent rehydration from atmospheric moisture.

-

The resulting fine white powder is anhydrous calcium citrate.

Below is a diagram illustrating the general workflow for the synthesis and characterization of anhydrous calcium citrate.

Caption: General workflow for synthesis and characterization.

Characterization of Anhydrous Calcium Citrate

Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized anhydrous calcium citrate. The following are the primary analytical methods employed.

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for confirming the removal of water and determining the thermal stability of the anhydrous compound. TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol:

-

Instrument: A calibrated TGA/DSC instrument.

-

Sample Size: 5-10 mg of anhydrous calcium citrate.

-

Heating Rate: A linear heating rate of 10 °C/min is typically used.

-

Temperature Range: 25 °C to 800 °C.

-

Atmosphere: Dynamic nitrogen or synthetic air atmosphere (e.g., flow rate of 50-100 mL/min).[4]

-

Analysis: Monitor the TGA curve for the absence of mass loss in the dehydration region (typically below 200 °C). The subsequent mass loss at higher temperatures corresponds to the decomposition of the citrate molecule.[4] The DSC curve will show endothermic or exothermic peaks corresponding to these transitions.

The thermal decomposition of calcium citrate typically proceeds in stages: dehydration to the anhydrous form, followed by decomposition to calcium carbonate, and finally to calcium oxide at high temperatures.[4][5]

Caption: Thermal decomposition pathway of calcium citrate.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the material, confirming the phase purity of the anhydrous form.

Experimental Protocol:

-

Instrument: Powder X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation: A small amount of the anhydrous calcium citrate powder is gently packed into a sample holder.

-

Scan Range (2θ): Typically from 5° to 50°.

-

Analysis: The resulting diffraction pattern is compared with reference patterns from crystallographic databases to confirm the anhydrous calcium citrate structure. The anhydrous form has a distinct three-dimensional network structure of Ca coordination polyhedra.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and is an effective way to verify the removal of water.

Experimental Protocol:

-

Instrument: FTIR spectrometer.

-

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Analysis: In hydrated calcium citrate, a broad absorption band is observed around 3400-3500 cm⁻¹ due to the O-H stretching vibrations of water molecules.[7][8] The significant reduction or complete disappearance of this band in the spectrum of the final product confirms its anhydrous nature. The characteristic intense band for the asymmetric stretching of the carboxylate (COO⁻) group is observed around 1595 cm⁻¹.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for anhydrous calcium citrate based on findings from various studies.

Table 1: Thermal Properties of Calcium Citrate

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Compound | Reference |

|---|---|---|---|---|

| Dehydration (Step 1) | 75 - 95 | ~7.5 | Tetrahydrate → Dihydrate | [2] |

| Dehydration (Step 2) | 105 - 110 | ~13.9 (total) | Dihydrate → Anhydrous | [2] |

| Decomposition | 361 - 484 | ~38.9 | Anhydrous → CaCO₃ | [4] |

| Final Decomposition | 619 - 748 | ~22.2 | CaCO₃ → CaO |[4] |

Table 2: Physicochemical Properties of Anhydrous Calcium Citrate

| Property | Value | Unit | Reference |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₀Ca₃O₁₄ | - | [9] |

| Molecular Weight | 498.4 | g/mol | [9] |

| Appearance | Fine white powder | - | [9][10] |

| Density | ~2.4 | g/cm³ | [11] |

| Solubility in Water | Very slightly soluble | - | [10][12] |

| pH (1% aqueous slurry) | 5.5 - 8.5 | - |[11][13] |

Table 3: Crystallographic and Spectroscopic Data

| Parameter | Description / Value | Reference |

|---|---|---|

| Crystal System | Data for anhydrous calcium citrate indicates a complex 3D network structure. | [6] |

| Key FTIR Bands (cm⁻¹) | ~1595 (asymmetric COO⁻ stretch) | [7] |

| | Absence of broad O-H band (~3400-3500) |[8] |

Conclusion

The synthesis of anhydrous calcium citrate is reliably achieved through the controlled thermal dehydration of its hydrated precursors. A combination of analytical techniques, including thermal analysis (TGA/DSC), X-ray diffraction (XRD), and FTIR spectroscopy, is essential for comprehensive characterization. These methods allow for the unambiguous confirmation of the anhydrous state, crystal structure, and thermal stability of the final product. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and quality control of anhydrous calcium citrate for pharmaceutical and other high-purity applications.

References

- 1. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nano.ku.dk [nano.ku.dk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. Crystal structures of tricalcium citrates | Powder Diffraction | Cambridge Core [cambridge.org]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. What is Calcium Citrate Anhydrous - Properties & Specifications [eleph-citrics.com]

- 10. fao.org [fao.org]

- 11. Calcium Citrate Anhydrous MSDS/SDS | Supplier & Distributor [eleph-citrics.com]

- 12. Calcium citrate - Wikipedia [en.wikipedia.org]

- 13. CN1029229C - Method for preparing calcium citrate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure of Anhydrous Calcium Citrate

This technical guide provides a comprehensive analysis of the crystal structure of anhydrous calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂), tailored for researchers, scientists, and professionals in drug development. The document delves into the intricate three-dimensional network of its crystal lattice, supported by quantitative data from crystallographic studies, detailed experimental protocols, and visual representations of the analytical workflow.

Introduction

Anhydrous calcium citrate is a significant compound in various fields, including pharmaceuticals as a calcium supplement and the food industry as an additive. A thorough understanding of its crystal structure is paramount for controlling its physicochemical properties, such as solubility, bioavailability, and stability. Unlike its hydrated counterparts, which feature layered structures, anhydrous calcium citrate possesses a more complex three-dimensional network of calcium coordination polyhedra.[1][2] This guide focuses on the structural elucidation performed through advanced techniques like X-ray powder diffraction and computational modeling.

Crystal Structure and Coordination Environment

The crystal structure of anhydrous calcium citrate is characterized by a complex, three-dimensional framework formed by the coordination of calcium ions with citrate anions.[1][2] This is distinct from the layered structures observed in calcium citrate hexahydrate and tetrahydrate.[1][2]

In the anhydrous form, the calcium atoms exhibit different coordination numbers. Specifically, two of the calcium atoms (designated as Ca19 and Ca20) are 8-coordinate, with bond valence sums of 2.09 and 2.16, respectively.[1] A third calcium atom (Ca39) is 7-coordinate, with a bond valence sum of 1.96.[1] The citrate anions in the structure adopt different conformations; one is in the trans/trans conformation, while the other deviates from the usual trans/trans and trans/gauche conformations.[1]

Hydrogen bonding plays a role in stabilizing the crystal structure, primarily involving intermolecular hydrogen bonds from the hydroxyl groups of the citrate molecules and some weaker C–H···O interactions.[1]

Crystallographic Data

The crystallographic data for anhydrous calcium citrate has been determined through Rietveld refinement of X-ray powder diffraction data. The compound crystallizes in a primitive monoclinic system.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P-1 (triclinic assumption for lattice parameters table in source) |

| a (Å) | 12.161 |

| b (Å) | 10.251 |

| c (Å) | 14.034 |

| β (°) | 95.62 |

| Volume (ų) | 1741.33 |

| Coordination of Calcium Ions | |

| Ca19 | 8-coordinate |

| Ca20 | 8-coordinate |

| Ca39 | 7-coordinate |

| Bond Valence Sums | |

| Ca19 | 2.09 |

| Ca20 | 2.16 |

| Ca39 | 1.96 |

Table 1: Unit cell parameters and calcium coordination for anhydrous calcium citrate.[1]

Experimental Protocols

The determination of the crystal structure of anhydrous calcium citrate involves several key experimental and computational steps.

4.1. Synthesis of Anhydrous Calcium Citrate

Anhydrous calcium citrate is prepared by the thermal dehydration of calcium citrate tetrahydrate.[1][3]

-

Starting Material: Calcium citrate tetrahydrate (Sigma-Aldrich).

-

Procedure: An aliquot of the tetrahydrate is heated in air from 20°C to 260°C at a rate of 8.5 °C/min. The sample is then held at 260°C for 33 minutes.[1]

-

Post-Processing: The resulting white powder is transferred to a sealed glass jar to cool, preventing rehydration.

4.2. X-ray Powder Diffraction (XRPD) Data Collection

The crystal structure data is obtained using a laboratory-based X-ray diffractometer.

-

Instrument: Bruker D2 Phaser diffractometer.

-

Detector: LynxEye position-sensitive detector.

-

Radiation: CuKα radiation.

-

Scan Range (2θ): 5–70°.

-

Step Size: 0.0202144°.

-

Dwell Time: 0.5 seconds per step.

-

Optics: 0.6° divergence slit, 2.5° Soller slits, 3 mm scatter screen height.

4.3. Structure Solution and Refinement

The collected XRPD data is processed to solve and refine the crystal structure.

-

Indexing: The powder pattern is indexed to determine the unit cell parameters. For anhydrous calcium citrate, this results in a primitive monoclinic cell.[1]

-

Rietveld Refinement: The crystal structure is refined using the Rietveld method. This involves fitting a calculated diffraction pattern to the observed data to refine atomic positions, lattice parameters, and other structural details.

-

Computational Optimization: Density Functional Theory (DFT) techniques are used to optimize the crystal structure, providing a more accurate model and aiding in the interpretation of bonding and intermolecular interactions.[1][2][4]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the analysis of the anhydrous calcium citrate crystal structure.

Caption: Experimental workflow for the synthesis and crystal structure analysis of anhydrous calcium citrate.

Conclusion

The crystal structure of anhydrous calcium citrate, a three-dimensional network of coordination polyhedra, has been successfully elucidated through a combination of thermal synthesis, high-resolution X-ray powder diffraction, and computational modeling. The detailed structural parameters and experimental protocols presented in this guide offer valuable insights for researchers and professionals, facilitating a deeper understanding and utilization of this important compound in pharmaceutical and other applications. The provided data serves as a crucial reference for quality control, formulation development, and further research into the solid-state properties of calcium citrate.

References

"solubility of anhydrous calcium citrate in organic solvents"

An In-depth Technical Guide to the Solubility of Anhydrous Calcium Citrate (B86180) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂, molecular weight: 498.4 g/mol ) is a calcium salt of citric acid widely utilized in the pharmaceutical, food, and beverage industries as a calcium supplement, food additive (E333), and firming agent.[1] Unlike its hydrated counterparts, the anhydrous form offers superior stability in moisture-sensitive formulations.[2] A critical physicochemical parameter for drug development, chemical synthesis, and formulation is its solubility in various media. While its aqueous solubility is well-documented to be pH-dependent, data regarding its behavior in organic solvents is essential for applications involving non-aqueous systems, such as organic synthesis, purification, and the formulation of non-aqueous liquid or solid dosage forms.

This technical guide provides a consolidated overview of the available data on the solubility of anhydrous calcium citrate in organic solvents, details relevant experimental protocols for solubility determination, and presents a generalized workflow for these measurements.

Physicochemical Properties and Solubility Profile

Calcium citrate is an ionic salt with a high lattice energy, characterized as a white, odorless, crystalline powder.[3] Its ionic nature dictates its general solubility behavior: it is sparingly soluble in water and demonstrates very limited solubility in most organic solvents.[1][3] The dissolution in polar protic solvents, like water or short-chain alcohols, is governed by the solvent's ability to solvate the calcium (Ca²⁺) and citrate (C₆H₅O₇³⁻) ions, overcoming the crystal lattice energy. In non-polar organic solvents, the lack of strong ion-dipole interactions results in extremely low solubility.

Multiple sources qualitatively describe calcium citrate as "insoluble in alcohol" or "insoluble in ethanol."[1][3] However, quantitative data, while scarce, is available for a limited number of organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of anhydrous calcium citrate in select organic solvents at standard temperature. It is critical to note that this data is not widely reported in the literature, and the values should be considered in the context of the limited number of available studies.

| Organic Solvent | Chemical Class | Solubility at 25°C (g/L) |

| Methanol (B129727) | Polar Protic | 40.93 |

| Ethanol | Polar Protic | 8.74 |

| Isopropanol | Polar Protic | 1.76 |

| Ethyl Acetate | Polar Aprotic | 1.68 |

Data sourced from a single study and should be referenced accordingly.

The data clearly indicates that even among polar organic solvents, solubility decreases significantly as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Isopropanol), which corresponds to a decrease in solvent polarity.

Experimental Protocol for Solubility Determination

While specific protocols for determining anhydrous calcium citrate solubility in organic solvents are not extensively detailed in the literature, a robust and reliable method can be adapted from established protocols for sparingly soluble salts in aqueous systems. The isothermal equilibrium method is the gold standard.

Objective: To determine the saturation solubility of anhydrous calcium citrate in a given organic solvent at a specific temperature.

Materials:

-

Anhydrous Calcium Citrate (powdered, high purity)

-

Organic Solvent of Interest (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with heating/cooling plate

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.22 µm PTFE, appropriate for the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Apparatus for calcium concentration analysis (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of anhydrous calcium citrate to a known volume of the organic solvent in a sealed, airtight vessel (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vessel in a temperature-controlled shaker or on a stirrer plate set to the desired temperature (e.g., 25°C). Agitate the suspension for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved phases is reached.

-

Phase Separation: Allow the suspension to settle for a short period within the temperature-controlled environment. Carefully draw a sample of the supernatant using a syringe. Immediately attach a syringe filter (pre-conditioned with the same solvent) and filter the solution into a clean, dry container to remove all undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter solubility.

-

Sample Preparation: Accurately dilute the filtered saturate solution with the appropriate solvent or matrix to a concentration range suitable for the chosen analytical method.

-

Concentration Analysis: Determine the concentration of calcium in the diluted sample using a validated analytical technique. Atomic Absorption Spectroscopy (AAS) is a highly suitable method for quantifying calcium concentration.

-

Calculation of Solubility: Back-calculate the original concentration of calcium in the saturated solution using the dilution factor. Convert this concentration into the desired units (e.g., g/L) using the molecular weight of anhydrous calcium citrate.

Solubility (g/L) = [Ca²⁺ concentration (mol/L)] x [Molar Mass of Ca₃(C₆H₅O₇)₂ ( g/mol )]

Generalized Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol described above for determining the solubility of anhydrous calcium citrate.

Caption: Workflow for determining the solubility of anhydrous calcium citrate.

Conclusion

The solubility of anhydrous calcium citrate in organic solvents is markedly low, a characteristic stemming from its ionic nature. Quantitative data in the public domain is exceptionally limited, with available figures confined to a few polar solvents like methanol and ethanol. For drug development and formulation scientists, this scarcity of data necessitates empirical determination of solubility in any novel non-aqueous solvent system. The provided experimental protocol, based on the isothermal equilibrium method and subsequent analysis by techniques such as Atomic Absorption Spectroscopy, offers a reliable framework for generating this crucial data. Further research to expand the database of solubility in a wider array of pharmaceutically and industrially relevant organic solvents is warranted.

References

The Thermal Decomposition Pathway of Anhydrous Calcium Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂), a common calcium supplement and food additive, undergoes a multi-stage thermal decomposition upon heating. Understanding this decomposition pathway is critical for its application in pharmaceutical formulations and food processing, where thermal stability is a key parameter. This technical guide provides a comprehensive overview of the thermal decomposition of anhydrous calcium citrate, detailing the sequential degradation steps, associated temperature ranges, mass losses, and enthalpic changes. The information presented herein is a synthesis of data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies. Detailed experimental protocols and visual representations of the decomposition pathway and analytical workflow are provided to support further research and development.

Introduction

Calcium citrate is a widely utilized calcium salt of citric acid, valued for its bioavailability and tolerability as a calcium supplement. In its solid form, it can exist in various states of hydration. The anhydrous form, in particular, is of interest in applications where water content is a critical quality attribute. The thermal behavior of anhydrous calcium citrate dictates its stability during manufacturing processes that involve heat, such as drying, granulation, and sterilization, as well as its shelf-life under various storage conditions.

This guide focuses on the thermal decomposition of anhydrous calcium citrate, which primarily proceeds in two major steps following the initial formation of the anhydrous salt from its hydrated forms. The decomposition involves the transformation of anhydrous calcium citrate to calcium carbonate, followed by the subsequent decomposition of calcium carbonate to calcium oxide.

Thermal Decomposition Pathway

The thermal decomposition of anhydrous calcium citrate is a sequential process that can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process, as derived from studies on the thermal analysis of calcium citrate hydrates, can be summarized in the following stages:

-

Stage 1: Decomposition of Anhydrous Calcium Citrate to Calcium Carbonate. In this stage, the anhydrous calcium citrate molecule breaks down, leading to the formation of calcium carbonate (CaCO₃) and the release of volatile organic compounds.

-

Stage 2: Decomposition of Calcium Carbonate to Calcium Oxide. The intermediate product, calcium carbonate, further decomposes at higher temperatures to yield calcium oxide (CaO) and carbon dioxide (CO₂).

The following diagram illustrates this sequential decomposition pathway.

Quantitative Data

The quantitative data for the thermal decomposition of anhydrous calcium citrate, primarily derived from studies commencing with calcium citrate tetrahydrate, is summarized below. It is important to note that these values represent the decomposition of the anhydrous form created in situ during the thermal analysis of the hydrated salt.

Table 1: Thermogravimetric Analysis (TGA) Data

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (Tp) (°C) | Mass Loss (%) |

| Ca₃(C₆H₅O₇)₂ → 3CaCO₃ | 89.7 - 463.3[1] | 452.9[1] | 38.9[1] |

| 3CaCO₃ → 3CaO | 619.6 - 748.2[1] | 735.7[1] | 22.2[1] |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Decomposition of Calcium Citrate | 320.6 - 352.7[1] | 0.95[1] |

Experimental Protocols

The following protocols are generalized methodologies for the thermal analysis of anhydrous calcium citrate based on standard practices for hydrated and anhydrous salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of anhydrous calcium citrate as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Ensure the anhydrous calcium citrate sample is in a fine, homogeneous powder form.

-

Crucible Selection: Use an inert crucible, typically alumina (B75360) or platinum.

-

Sample Weighing: Accurately weigh 5-10 mg of the sample into the tared crucible.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of approximately 30 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature of approximately 900 °C.

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events. Determine the onset and end temperatures and the percentage mass loss for each decomposition stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of anhydrous calcium citrate.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Use a fine, homogeneous powder of anhydrous calcium citrate.

-

Crucible Selection: Use aluminum or other suitable crucibles. If volatile products are expected, hermetically sealed pans may be necessary.

-

Sample Weighing: Accurately weigh 2-5 mg of the sample into a tared DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of approximately 30 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, over the desired temperature range (e.g., up to 800 °C).

-

-

Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic or exothermic peaks on the DSC curve indicate thermal events. Integrate the area under these peaks to determine the enthalpy change (ΔH) for each transition.

The following diagram illustrates a typical experimental workflow for TGA-DSC analysis.

Conclusion

The thermal decomposition of anhydrous calcium citrate is a well-defined, multi-step process that is crucial to understand for its application in various industries. This guide has outlined the key stages of its decomposition, provided quantitative data from TGA and DSC analyses, and detailed the experimental protocols necessary to conduct these studies. The provided visualizations of the decomposition pathway and experimental workflow serve to further clarify these processes for researchers, scientists, and drug development professionals. It is important to reiterate that the presented quantitative data is based on the analysis of anhydrous calcium citrate formed during the heating of its hydrated precursors. Further studies on pre-prepared anhydrous calcium citrate are recommended to confirm and refine these findings.

References

An In-depth Technical Guide to the Hygroscopicity of Anhydrous vs. Hydrated Calcium Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hygroscopic properties of anhydrous and hydrated calcium citrate (B86180), critical for drug development, formulation, and ensuring product stability. Understanding the moisture sorption behavior of these excipients is paramount in preventing physical and chemical degradation of active pharmaceutical ingredients (APIs).

Introduction to Hygroscopicity in Pharmaceuticals

Hygroscopicity is the propensity of a substance to absorb moisture from the surrounding environment. In the pharmaceutical industry, the hygroscopicity of excipients like calcium citrate is a critical parameter that can influence caking, deliquescence, chemical stability, and crystal structure changes, ultimately impacting the efficacy and shelf-life of the final drug product.[1] Calcium citrate exists in both an anhydrous form (Ca₃(C₆H₅O₇)₂) and various hydrated forms, with the tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O) being a common variant.[2][3][4][5] These forms exhibit distinct interactions with water vapor due to differences in their crystal structures.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of anhydrous and hydrated calcium citrate is essential for interpreting their hygroscopic behavior.

| Property | Anhydrous Calcium Citrate | Calcium Citrate Tetrahydrate |

| Molecular Formula | Ca₃(C₆H₅O₇)₂[6] | Ca₃(C₆H₅O₇)₂·4H₂O[3][4][5] |

| Molecular Weight | 498.43 g/mol [2][6] | 570.49 g/mol [2][3][4] |

| Appearance | White crystalline powder[2] | White crystalline powder[2][4] |

| Calcium Content | ~24.1%[2] | ~21.1%[2] |

Crystal Structure Analysis

The differential hygroscopicity between anhydrous and hydrated calcium citrate is rooted in their distinct crystal structures.

Anhydrous Calcium Citrate: Possesses a three-dimensional network structure formed by calcium coordination polyhedra.[7] In this arrangement, there are no coordinated water molecules within the crystal lattice.

Calcium Citrate Tetrahydrate: The crystal structure of the tetrahydrate form is characterized by layers of edge-sharing calcium coordination polyhedra.[7] Water molecules are integral to this structure, participating in coordination with the calcium ions and forming hydrogen bonds that stabilize the lattice.[2] Specifically, the structure contains two coordinating and two non-coordinating water molecules.[2] The presence of these water molecules satisfies the coordination environment of the calcium ions, rendering the structure less prone to sorbing additional water at low to moderate relative humidity.

Hygroscopicity Profile: Anhydrous vs. Hydrated Calcium Citrate

The moisture sorption behavior of the two forms of calcium citrate was characterized using Dynamic Vapor Sorption (DVS). The data reveals significant differences in their hygroscopicity.

Quantitative Data from Dynamic Vapor Sorption (DVS)

The following table summarizes the water vapor sorption data for anhydrous and calcium citrate tetrahydrate at 25°C. The data is approximated from the sorption isotherms presented in Liu et al. (2020).

| Relative Humidity (%) | Anhydrous Calcium Citrate (% Weight Gain) | Calcium Citrate Tetrahydrate (% Weight Gain) |

| 0 | 0.0 | 0.0 |

| 10 | ~0.1 | ~0.1 |

| 20 | ~0.2 | ~0.2 |

| 30 | ~0.3 | ~0.3 |

| 40 | ~0.5 | ~0.4 |

| 50 | ~0.8 | ~0.5 |

| 60 | ~1.5 | ~0.6 |

| 70 | ~3.0 | ~0.8 |

| 80 | ~10.0 | ~1.0 |

| 90 | ~20.0 | ~1.5 |

Analysis of Sorption Isotherms

Anhydrous Calcium Citrate: The anhydrous form is non-hygroscopic at lower relative humidities, showing minimal water uptake below 60% RH. However, above a critical relative humidity (CRH) of approximately 75% RH, it exhibits a sharp increase in water sorption, reaching up to 20% of its anhydrous weight at 90% RH.[1] This behavior is indicative of the conversion from the anhydrous to a hydrated form. The significant water uptake suggests a phase transition is occurring.

Calcium Citrate Tetrahydrate: In contrast, the tetrahydrate form is considerably more stable across the entire range of relative humidity. It shows very little water sorption, with a weight gain of only about 1.5% at 90% RH. This indicates that the tetrahydrate is a stable, non-hygroscopic material under typical storage and processing conditions. The water molecules already present in its crystal structure fulfill the material's affinity for water.

The relationship and transitions between these forms are illustrated in the following diagram:

Experimental Protocols

Preparation of Anhydrous Calcium Citrate

Anhydrous calcium citrate (CCA) can be prepared from calcium citrate tetrahydrate (CCT) through thermal dehydration.

Methodology:

-

Obtain commercially available calcium citrate tetrahydrate.

-

Place the CCT sample in a drying cabinet or oven.

-

Heat the sample at a temperature of 110°C for one week to ensure complete removal of all four water molecules.[8]

-

Store the resulting anhydrous calcium citrate in a desiccator to prevent rehydration before analysis.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[9][10]

Apparatus: A DVS instrument, such as a DVS-1 system from Surface Measurements System, is used for the analysis.[8]

Experimental Parameters:

| Parameter | Value |

| Sample Mass | Approximately 10 mg[8] |

| Temperature | 25°C[8] |

| Carrier Gas | Dry air or nitrogen |

| Flow Rate | 200 mL/min[11] |

| RH Profile | Stepwise increase from 0% to 95% RH, followed by a stepwise decrease back to 0% RH. Typically in 10% increments.[11] |

| Equilibration Criterion | dm/dt ≤ 0.002%/min[8][12] |

Experimental Workflow:

The following diagram outlines the typical workflow for a DVS experiment:

Conclusion and Recommendations

The experimental data conclusively demonstrates that anhydrous calcium citrate is hygroscopic , particularly at relative humidities exceeding 75%, while calcium citrate tetrahydrate is a stable, non-hygroscopic material.

For drug development professionals, the following recommendations are crucial:

-

Formulation: Calcium citrate tetrahydrate is the preferred form for formulations where moisture sensitivity is a concern. Its stability across a wide range of humidity prevents potential degradation of the API and ensures consistent product performance.

-

Storage and Handling: When using anhydrous calcium citrate, it is imperative to control the environmental humidity to below its critical relative humidity of approximately 75% to prevent conversion to the hydrated form. This includes manufacturing, packaging, and storage conditions.

-

Packaging: For products containing anhydrous calcium citrate, the use of packaging with a high moisture barrier is essential to maintain its anhydrous state and ensure long-term stability.

-

Quality Control: DVS analysis should be employed as a quality control tool to confirm the solid-state form of calcium citrate raw materials and to monitor for any potential phase changes during stability studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium citrate - Wikipedia [en.wikipedia.org]

- 3. Calcium citrate tetrahydrate | C12H18Ca3O18 | CID 5282392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Calcium citrate tetrahydrate powder | Vita Actives [vitaactives.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Crystal structures of tricalcium citrates | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. nano.ku.dk [nano.ku.dk]

- 9. skpharmteco.com [skpharmteco.com]

- 10. aqualab.com [aqualab.com]

- 11. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]

- 12. ardena.com [ardena.com]

Anhydrous Calcium Citrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Anhydrous calcium citrate (B86180) , a key compound in pharmaceutical and nutraceutical formulations, serves as a bioavailable source of calcium and plays a role in various physiological processes. This technical guide provides an in-depth overview of its molecular characteristics, synthesis, analytical methodologies, and its involvement in cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.

Molecular Formula and Weight

Anhydrous calcium citrate is the calcium salt of citric acid. Its chemical structure consists of three calcium cations complexed with two citrate anions.

| Property | Value |

| Molecular Formula | C₁₂H₁₀Ca₃O₁₄ |

| Molecular Weight | 498.4 g/mol |

| IUPAC Name | tricalcium bis(2-hydroxypropane-1,2,3-tricarboxylate) |

| CAS Number | 813-94-5 |

Physicochemical Properties

Understanding the physicochemical properties of anhydrous calcium citrate is crucial for its application in various formulations.

| Property | Description |

| Appearance | White, odorless, crystalline powder. |

| Solubility | Sparingly soluble in water, insoluble in alcohol. |

| Calcium Content | Approximately 24.1% by mass.[1] |

Synthesis of Anhydrous Calcium Citrate

The industrial production of anhydrous calcium citrate is often an intermediate step in the manufacturing of citric acid from fermentation processes.[1] The general principle involves the neutralization of citric acid with a calcium source, followed by precipitation and dehydration.

A common laboratory-scale synthesis involves the reaction of citric acid with calcium hydroxide (B78521).

Experimental Protocol: Synthesis from Citric Acid and Calcium Hydroxide

-

Reaction Setup: Prepare an aqueous solution of citric acid. In a separate vessel, create a slurry of calcium hydroxide in water.

-

Neutralization: Slowly add the calcium hydroxide slurry to the citric acid solution with constant agitation. The reaction is exothermic, and the temperature should be monitored and controlled, not exceeding approximately 60°C.[2]

-

pH Adjustment: After complete mixing, the pH of the resulting slurry should be adjusted to a range of 4-6 if necessary.[2]

-

Precipitation: The resulting calcium citrate will precipitate out of the solution.

-

Filtration and Washing: The precipitate is then filtered from the reaction mixture and washed with water to remove any unreacted starting materials or soluble impurities.

-

Drying: The washed calcium citrate (in its hydrated form) is then dried to obtain the anhydrous form. This can be achieved by heating in a drying oven at a temperature of approximately 110°C.[3]

Analytical Methods for Quality Control

A comprehensive set of analytical methods is employed to ensure the purity, identity, and quality of anhydrous calcium citrate for pharmaceutical applications.

Assay for Calcium Citrate

The purity of anhydrous calcium citrate is typically determined by a complexometric titration with ethylenediaminetetraacetic acid (EDTA).

-

Sample Preparation: Accurately weigh about 350 mg of previously dried anhydrous calcium citrate and dissolve it in a mixture of 10 mL of water and 2 mL of 3 N hydrochloric acid. Dilute the solution to approximately 100 mL with water.[4]

-

Titration: While stirring, add about 30 mL of 0.05 M disodium (B8443419) EDTA from a 50-mL buret.

-

Endpoint Determination: Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator. Continue the titration with 0.05 M disodium EDTA until a blue endpoint is reached.[4]

-

Calculation: Each mL of 0.05 M disodium EDTA is equivalent to 8.307 mg of C₁₂H₁₀Ca₃O₁₄.[4]

Impurity Testing

Several tests are performed to detect and quantify potential impurities.

| Test | Method | Acceptance Criteria |

| Lead | Atomic Absorption Spectroscopy or Colorimetric Method | Not more than 0.001%[4] |

| Heavy Metals | Method I (USP) | Not more than 0.002%[4] |

| Fluoride | Ion-Selective Electrode Method | Not more than 0.003%[4] |

| Acid-Insoluble Substances | Gravimetric Method | Not more than 0.2%[4] |

| Organic Volatile Impurities | Gas Chromatography (GC) | Meets USP requirements[5] |

-

Sample Dissolution: Dissolve 5 g of anhydrous calcium citrate by heating with a mixture of 10 mL of hydrochloric acid and 50 mL of water for 30 minutes.[4][5]

-

Filtration and Drying: Filter the resulting solution, wash the residue, and dry it at 105°C for 2 hours.[4][5]

-

Quantification: The weight of the obtained residue should not be more than 10 mg (0.2%).[4]

Biological Role and Signaling Pathways

The biological effects of anhydrous calcium citrate are primarily attributed to its constituent ions: calcium and citrate.

Calcium Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of cellular processes. Upon absorption, the calcium from calcium citrate contributes to the systemic calcium pool, which is tightly regulated.

Regulation of the Citric Acid Cycle (TCA Cycle) by Calcium: In the mitochondrial matrix, calcium ions act as a key regulator of cellular metabolism by activating several enzymes in the TCA cycle.[6] Increased mitochondrial calcium levels stimulate the activity of:

-

Pyruvate (B1213749) Dehydrogenase Phosphatase: This enzyme activates the pyruvate dehydrogenase complex, which converts pyruvate to acetyl-CoA, the primary substrate for the TCA cycle.[6]

-

Isocitrate Dehydrogenase and α-Ketoglutarate Dehydrogenase: These are key regulatory enzymes within the TCA cycle.[6]

This activation enhances the overall flux through the TCA cycle, leading to increased production of ATP and reducing equivalents (NADH and FADH₂).[6]

Citrate Metabolism and Signaling

Citrate is not merely a metabolic intermediate but also a crucial signaling molecule that links cellular metabolism to various physiological and pathological processes.

Cytosolic Citrate Signaling: Mitochondrial citrate can be transported to the cytosol, where it is cleaved by ATP citrate lyase (ACLY) to generate acetyl-CoA and oxaloacetate.[7]

-

Acetyl-CoA: This molecule is a fundamental building block for the synthesis of fatty acids and cholesterol. It is also the donor of acetyl groups for protein acetylation, an important post-translational modification that regulates gene expression and protein function.[7]

-

Oxaloacetate: This can be converted to other metabolites that participate in various pathways, including gluconeogenesis and the synthesis of amino acids and nucleotides.[7]

Cytosolic citrate also acts as an allosteric regulator of key enzymes in glycolysis, such as phosphofructokinase-1 (PFK1), thereby providing a feedback mechanism to coordinate energy metabolism.[8]

Conclusion

Anhydrous calcium citrate is a well-characterized compound with significant applications in the pharmaceutical and drug development sectors. Its defined molecular and physicochemical properties, coupled with established methods for synthesis and quality control, make it a reliable excipient and active pharmaceutical ingredient. Furthermore, the intricate roles of its constituent ions in fundamental cellular signaling and metabolic pathways underscore its physiological importance and potential for therapeutic applications. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

- 1. Calcium citrate - Wikipedia [en.wikipedia.org]

- 2. CN1029229C - Method for preparing calcium citrate - Google Patents [patents.google.com]

- 3. nano.ku.dk [nano.ku.dk]

- 4. ftp.uspbpep.com [ftp.uspbpep.com]

- 5. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]

- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Anhydrous Calcium Citrate: A Comprehensive Technical Guide

CAS Number: 813-94-5

This technical guide provides an in-depth overview of anhydrous calcium citrate (B86180), a compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, synthesis methodologies, and detailed analytical procedures for quality control. Furthermore, it explores a key physiological pathway involving citrate and calcium homeostasis.

Chemical and Physical Properties

Anhydrous calcium citrate, also known as tricalcium dicitrate, is the calcium salt of citric acid.[1] It is a white, odorless, crystalline powder commonly used as a food additive (E333) and in dietary calcium supplements.[1] Anhydrous calcium citrate is sparingly soluble in water but freely soluble in diluted 3N hydrochloric acid and 2N nitric acid.[2]

Table 1: Chemical Identifiers and Properties of Anhydrous Calcium Citrate

| Property | Value | Reference |

| CAS Number | 813-94-5 | [3] |

| Molecular Formula | C₁₂H₁₀Ca₃O₁₄ | [3] |

| Molecular Weight | 498.43 g/mol | |

| Appearance | White, odorless, crystalline powder | [2][3] |

| Solubility | Sparingly soluble in water; insoluble in alcohol | [1][2][3] |

Synthesis of Anhydrous Calcium Citrate

Anhydrous calcium citrate is typically produced through the neutralization of citric acid with a calcium source, such as calcium hydroxide (B78521) or calcium carbonate.[4][5] The resulting calcium citrate precipitates from the solution and can then be filtered, washed, and dried.

General Laboratory Synthesis Protocol

A common laboratory-scale synthesis involves the reaction of an aqueous solution of citric acid with a slurry of calcium hydroxide.[4]

Experimental Protocol:

-

Prepare an aqueous solution of citric acid.

-

Separately, prepare a uniform slurry of calcium hydroxide in water.

-

Slowly add the calcium hydroxide slurry to the citric acid solution with constant stirring. The reaction is exothermic, and the temperature should be controlled, not exceeding approximately 60°C.[4]

-

After the addition is complete, continue stirring to ensure the reaction goes to completion. The pH of the resulting slurry should be monitored.

-

The precipitated calcium citrate is then collected by filtration.

-

The collected solid is washed with water to remove any unreacted starting materials or soluble byproducts.

-

The washed calcium citrate is then dried at an appropriate temperature (e.g., 150°C) to a constant weight to yield the anhydrous form.[6][7]

A logical workflow for a typical synthesis process is illustrated below.

Quality Control and Analytical Procedures

The quality and purity of anhydrous calcium citrate are critical, particularly for its use in pharmaceutical and food applications. The United States Pharmacopeia (USP) provides standardized methods for its analysis.[6][8]

Table 2: Summary of USP Quality Control Tests for Calcium Citrate

| Test | Method Summary | Acceptance Criteria | Reference |

| Assay (Purity) | Titration with 0.05 M Edetate Disodium (B8443419) (EDTA) using hydroxy naphthol blue indicator. | 97.5% - 100.5% (on dried basis) | [6][7][9] |

| Limit of Fluoride | Ion-selective electrode method. | NMT 0.003% | [2][6] |

| Heavy Metals | Colorimetric comparison with a lead standard. | NMT 0.002% | [2][6] |

| Lead | Dithizone extraction and colorimetric determination. | NMT 0.001% | [2][6] |

| Acid-Insoluble Substances | Gravimetric determination after dissolution in hydrochloric acid. | NMT 0.2% | [6][8] |

Detailed Experimental Protocol: Assay by EDTA Titration

This procedure determines the purity of calcium citrate by complexometric titration with EDTA.

Reagents and Equipment:

-

0.05 M Edetate Disodium (EDTA) standardized solution

-

3 N Hydrochloric Acid

-

1 N Sodium Hydroxide

-

Hydroxy naphthol blue indicator

-

Analytical balance

-

50-mL buret

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Accurately weigh approximately 350 mg of anhydrous calcium citrate, previously dried at 150°C to a constant weight.[7]

-

Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3 N hydrochloric acid.[7]

-

Dilute the solution with water to about 100 mL.[7]

-

While stirring, add approximately 30 mL of 0.05 M EDTA solution from a buret.[7]

-

Add 15 mL of 1 N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator.[7][9]

-

Continue the titration with the 0.05 M EDTA solution until a distinct blue endpoint is observed.[7]

-

Record the total volume of EDTA solution used.

-

Each mL of 0.05 M edetate disodium is equivalent to 8.307 mg of anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂).[6][7]

The following diagram illustrates the workflow for the assay of anhydrous calcium citrate.

Role in Cellular Signaling: Calcium-Sensing Receptor and Citrate Transport

Beyond its role as a simple calcium supplement, the interplay between calcium and citrate is relevant in physiological processes, such as renal function. In the kidney's proximal tubule, the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, plays a role in regulating the transport of dicarboxylates like citrate.[10][11]

Activation of the CaSR by extracellular calcium can initiate a signaling cascade that involves G-proteins (specifically Gq) and Protein Kinase C (PKC).[10][11] This pathway ultimately leads to the inhibition of apical dicarboxylate transport, which includes citrate reabsorption.[10] This mechanism may be important in preventing the formation of calcium-based kidney stones by increasing urinary citrate levels.[10]

The signaling pathway is depicted in the diagram below.

Conclusion

Anhydrous calcium citrate is a well-characterized compound with established methods for its synthesis and quality assessment. Its role extends beyond being a simple nutritional supplement, as evidenced by its involvement in complex physiological signaling pathways that regulate ion transport. This guide provides foundational technical information for professionals in research and drug development, offering a basis for further investigation and application of this versatile compound.

References

- 1. Calcium citrate - Wikipedia [en.wikipedia.org]

- 2. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]

- 3. fao.org [fao.org]

- 4. CN1029229C - Method for preparing calcium citrate - Google Patents [patents.google.com]

- 5. CN103833545A - Preparation method of calcium citrate - Google Patents [patents.google.com]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. Assay of Calcium Citrate | Pharmaguideline [pharmaguideline.com]

- 8. uspnf.com [uspnf.com]

- 9. drugfuture.com [drugfuture.com]

- 10. Calcium receptor signaling and citrate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Anhydrous Calcium Citrate: A Comprehensive Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂) is the calcium salt of citric acid, devoid of water molecules within its crystal lattice.[1] It is a widely utilized compound in the pharmaceutical, nutraceutical, and food industries as a calcium supplement, excipient, and food additive (E333).[2][3] Its high calcium content, bioavailability, and stability make it a preferred choice in various formulations.[4][5] This technical guide provides an in-depth overview of the core physical and chemical properties of anhydrous calcium citrate, complete with detailed experimental protocols for their determination, to support research, development, and quality control activities.

Core Physicochemical Properties

Anhydrous calcium citrate is a white, odorless, crystalline powder with a neutral to slightly sandy taste.[1][5] It is chemically stable under dry and cool conditions.

Quantitative Data Summary

The key quantitative physical and chemical properties of anhydrous calcium citrate are summarized in the tables below for easy reference and comparison.

Table 1: General and Molecular Properties

| Property | Value | References |

| IUPAC Name | tricalcium bis(2-hydroxypropane-1,2,3-tricarboxylate) | [6] |

| Synonyms | Tricalcium dicitrate, Calcium citrate tribasic | [3][7] |

| CAS Number | 813-94-5 | [2][7] |

| Molecular Formula | C₁₂H₁₀Ca₃O₁₄ | [6][7] |

| Molecular Weight | 498.43 g/mol | [2][6] |

| Calcium Content | Approximately 24.1% | [2][8][9] |

Table 2: Physical Characteristics

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [1][10] |

| Odor | Odorless | [2][11] |

| Taste | Neutral, slightly sandy/salty | [1][11] |

| Density | ~1.63 - 2.4 g/cm³ | [1][2] |

| Solubility in Water | Sparingly soluble (0.85 g/L at 18°C, 0.95 g/L at 25°C) | [2] |

| Solubility in Alcohol | Insoluble | [2][12] |

| pH (in aqueous suspension) | 6.5 - 8.5 | [13] |

| Melting Point | Decomposes | [2][11] |

| Decomposition Temperature | Onset of decomposition above 120°C | [13] |

Table 3: Crystal Structure Information

| Property | Value | References |

| Crystal System | Triclinic | [8] |

| Key Structural Feature | Three-dimensional network of Ca coordination polyhedra | [14][15] |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of anhydrous calcium citrate are provided below. These protocols are based on standard pharmaceutical testing procedures.

Determination of Bulk and Tapped Density

This protocol follows the principles outlined in USP General Chapter <616>.[6][11][15]

Objective: To determine the bulk and tapped densities of anhydrous calcium citrate powder, which are critical for understanding its flowability and compressibility.

Apparatus:

-

Graduated cylinder (250 mL)

-

Tapped density tester

-

Balance with a precision of 0.1 g

-

Sieve with 1.0 mm mesh

Procedure:

-

Sample Preparation: Pass a sufficient quantity of anhydrous calcium citrate through a 1.0 mm sieve to break up any agglomerates.

-

Untapped (Bulk) Density Measurement: a. Weigh the empty graduated cylinder. b. Gently pour a known mass (e.g., 100 g) of the sieved powder into the graduated cylinder without compacting it. c. Level the top of the powder without compressing it and read the unsettled apparent volume (V₀) to the nearest graduated unit. d. Calculate the bulk density (ρ_bulk) using the formula: ρ_bulk = mass / V₀.

-

Tapped Density Measurement: a. Place the graduated cylinder containing the powder onto the tapped density tester. b. Subject the cylinder to a specified number of taps (B36270) (e.g., 500 taps) from a fixed height (e.g., 14 ± 2 mm). c. Read the tapped volume (V_f). d. Repeat the tapping in increments (e.g., 750 taps) until the difference between successive volume measurements is less than 2%. e. Calculate the tapped density (ρ_tapped) using the formula: ρ_tapped = mass / V_f.

Determination of pH (Aqueous Suspension)

This protocol is based on the principles of USP General Chapter <791>.[1][2][14][16]

Objective: To measure the pH of an aqueous suspension of anhydrous calcium citrate.

Apparatus:

-

pH meter with a glass electrode and a reference electrode, capable of a resolution of 0.01 pH units.

-

Magnetic stirrer and stir bar

-

Beakers

-

Standard buffer solutions (pH 4.0, 7.0, and 10.0)

Procedure:

-

Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

-

Sample Preparation: Prepare a 1% (w/v) suspension of anhydrous calcium citrate in deionized water.

-

Measurement: a. Place the beaker with the suspension on the magnetic stirrer and add the stir bar. b. Immerse the pH electrode in the suspension and stir gently to ensure homogeneity. c. Allow the reading to stabilize and record the pH value. d. Perform the measurement at a controlled temperature (e.g., 25 ± 2 °C).

Thermal Analysis (Decomposition)

This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9][17][18][19][20][21][22][23][24]

Objective: To determine the thermal stability and decomposition profile of anhydrous calcium citrate.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (aluminum or platinum)

-

Nitrogen gas supply (for inert atmosphere)

Procedure:

-

TGA Measurement: a. Accurately weigh a small amount of the sample (5-10 mg) into a TGA sample pan. b. Place the pan in the TGA furnace. c. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. d. Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

-

DSC Measurement: a. Accurately weigh a small amount of the sample (2-5 mg) into a DSC sample pan and seal it. b. Place the sample pan and an empty reference pan in the DSC cell. c. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. d. Record the heat flow as a function of temperature. Endothermic or exothermic peaks can indicate phase transitions or decomposition.

Crystal Structure Analysis by X-Ray Diffraction (XRD)

This protocol provides a general workflow for XRD analysis.[5][25][26][27][28]

Objective: To confirm the crystalline nature and identify the crystal structure of anhydrous calcium citrate.

Apparatus:

-

X-ray diffractometer with a copper (Cu) Kα radiation source

-

Sample holder

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: Finely grind the anhydrous calcium citrate powder to ensure random orientation of the crystals. Pack the powder into the sample holder.

-

Data Collection: a. Place the sample holder in the diffractometer. b. Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed). c. Initiate the X-ray scan over a defined range of 2θ angles (e.g., 5° to 50°).

-

Data Analysis: a. Process the resulting diffraction pattern to identify the peak positions (2θ values) and their intensities. b. Compare the obtained diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD) to confirm the identity and phase purity of the anhydrous calcium citrate.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Experimental workflow for the characterization of anhydrous calcium citrate.

Relationship between Hydrated and Anhydrous Calcium Citrate

Caption: Interconversion between hydrated and anhydrous forms of calcium citrate.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of anhydrous calcium citrate, a compound of significant interest in pharmaceutical and related industries. The tabulated data offers a quick reference for key parameters, while the detailed experimental protocols provide a solid foundation for quality control and research activities. The provided visualizations aim to clarify the characterization workflow and the relationship between the anhydrous and hydrated forms of this important calcium salt. A thorough understanding and precise measurement of these properties are fundamental to ensuring the quality, safety, and efficacy of products containing anhydrous calcium citrate.

References

- 1. drugfuture.com [drugfuture.com]

- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 3. filab.fr [filab.fr]

- 4. usp.org [usp.org]

- 5. researchgate.net [researchgate.net]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. quercus.be [quercus.be]

- 10. mt.com [mt.com]

- 11. usp.org [usp.org]

- 12. adpi.org [adpi.org]

- 13. drugfuture.com [drugfuture.com]

- 14. ftp.uspbpep.com [ftp.uspbpep.com]

- 15. Bulk Density and Tapped Density of Powders | USP [usp.org]

- 16. atlasbio.com [atlasbio.com]

- 17. aurigaresearch.com [aurigaresearch.com]

- 18. veeprho.com [veeprho.com]

- 19. [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study - Pharma Engineering [pharmacalculations.com]

- 20. 2.3. Thermogravimetric Analysis (TGA) [bio-protocol.org]

- 21. news-medical.net [news-medical.net]

- 22. hitachi-hightech.com [hitachi-hightech.com]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. 3.2.3. Differential Scanning Calorimetry (DSC) Analysis [bio-protocol.org]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. icdd.com [icdd.com]

- 27. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]

- 28. marshall.edu [marshall.edu]

An In-depth Technical Guide to Purity Standards for Research-Grade Anhydrous Calcium Citrate

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the purity standards, analytical methodologies, and quality control parameters for research-grade anhydrous calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂). Adherence to stringent purity specifications is critical to ensure the reliability, reproducibility, and safety of experimental results in research and pharmaceutical development. This guide consolidates information from major pharmacopeias and technical sources to present a detailed framework for assessing the quality of anhydrous calcium citrate.

Introduction

Anhydrous calcium citrate is the calcium salt of citric acid. In research and pharmaceutical applications, it serves as a highly bioavailable source of calcium ions, an excipient in tablet formulations, a buffering agent, and a sequestrant.[1] The absence of water in the anhydrous form offers enhanced stability, making it suitable for moisture-sensitive applications.[1] The quality of research-grade material is defined by its high purity and low levels of specific impurities that could interfere with experimental systems or pose toxicological risks.

Physicochemical Properties

A baseline understanding of the physical and chemical properties of anhydrous calcium citrate is fundamental for its proper handling and use in a research setting.

| Property | Specification |

| Appearance | Fine, white, odorless crystalline powder.[2][3] |

| Solubility | Slightly soluble in water; freely soluble in diluted 3N hydrochloric acid and 2N nitric acid; insoluble in alcohol.[2][3] |

| Molecular Formula | C₁₂H₁₀Ca₃O₁₄[4] |

| Molecular Weight | 498.43 g/mol [4][5] |

| Calcium Content (Anhydrous) | Approximately 24.1% by mass.[1][3] |

Purity and Impurity Specifications

Research-grade anhydrous calcium citrate must comply with strict limits on various impurities. The specifications are often based on standards set by the United States Pharmacopeia (USP).[6][7][8]

| Parameter | Specification Limit |

| Assay (on dried basis) | 97.5% - 100.5% of Ca₃(C₆H₅O₇)₂[3][7] |

| Acid-Insoluble Substances | ≤ 0.2%[3][7] |

| Arsenic (As) | ≤ 3 ppm[2][7] |

| Fluoride | ≤ 0.003% (30 ppm)[7][9] |

| Lead (Pb) | ≤ 0.001% (10 ppm)[2][7] |

| Heavy Metals | ≤ 0.002% (20 ppm)[2][7] |

| Organic Volatile Impurities | Meets USP requirements.[2][7] |

A more detailed breakdown of potential elemental impurities as per USP <232> guidelines is provided by some suppliers.[10]

| Elemental Impurity | Class | Expected Concentration |

| Cadmium (Cd) | 1 | < 0.5 ppm |

| Lead (Pb) | 1 | < 0.5 ppm |

| Arsenic (As) | 1 | < 1.5 ppm |

| Mercury (Hg) | 1 | < 3.0 ppm |

| Cobalt (Co) | 2A | < 5.0 ppm |

| Vanadium (V) | 2A | < 10.0 ppm |

| Nickel (Ni) | 2A | < 20.0 ppm |

Experimental Protocols for Quality Assessment

The following section details the methodologies for key experiments to verify the purity of research-grade anhydrous calcium citrate.

This method determines the percentage of calcium citrate in a sample.

-

Principle: Calcium ions are titrated with a standardized solution of disodium (B8443419) edetate (EDTA) at an alkaline pH. The endpoint is detected using a specific indicator.

-

Reagents:

-

3N Hydrochloric Acid

-

0.05 M Disodium Edetate (EDTA) Volumetric Solution (VS)

-

1N Sodium Hydroxide (B78521)

-

Hydroxy Naphthol Blue indicator

-

Deionized Water

-

-

Procedure:

-

Accurately weigh approximately 350 mg of anhydrous calcium citrate, previously dried at 150°C to a constant weight.[7][11]

-

Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3N hydrochloric acid.[7][11]

-

While stirring, add approximately 30 mL of 0.05 M EDTA VS from a 50 mL burette.[7][11]

-

Add 15 mL of 1N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator.[7][11]

-

Continue the titration with 0.05 M EDTA VS until a distinct blue endpoint is observed.[7][11]

-

-

Calculation: Each mL of 0.05 M disodium edetate is equivalent to 8.307 mg of anhydrous calcium citrate (C₁₂H₁₀Ca₃O₁₄).[7][11]

-

Principle: This colorimetric test relies on the reaction of metallic impurities with a sulfide (B99878) source in an acidic medium to produce a colored solution, which is then compared to a standard lead solution.

-

Reagents:

-

Hydrochloric Acid

-

Ammonium (B1175870) Hydroxide

-

Standard Lead Solution (20 ppm Pb)

-

pH 3.5 Acetate Buffer

-

Thioacetamide-glycerin base TS

-

-

Procedure:

-

Test Preparation: Dissolve 1 g of the sample in a mixture of 20 mL of water and 2 mL of hydrochloric acid. Add 1.5 mL of ammonium hydroxide and dilute with water to 25 mL.[2][7]

-

Standard Preparation: Pipette 2 mL of the Standard Lead Solution (20 µg of Pb) into a color-comparison tube and dilute with water to 25 mL.[2]

-

Adjust the pH of the standard solution to between 3.0 and 4.0 using 1N acetic acid or 6N ammonium hydroxide. Dilute with water to 40 mL and mix.[2]

-

To each tube, add 2 mL of pH 3.5 Acetate Buffer, then add 1.2 mL of thioacetamide-glycerin base, dilute with water to 50 mL, and mix.[2]

-

Allow the solutions to stand for 2 minutes and view downward over a white surface. The color of the solution from the Test Preparation should not be darker than that of the solution from the Standard Preparation.[2]

-

-

Procedure:

Visualization of Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control and release of research-grade anhydrous calcium citrate.

Caption: Quality control workflow for research-grade anhydrous calcium citrate.

Conclusion

The quality and purity of anhydrous calcium citrate are paramount for its use in scientific research and pharmaceutical development. A thorough understanding and implementation of the purity standards and analytical protocols outlined in this guide will ensure that the material is suitable for its intended application, thereby contributing to the integrity and validity of research outcomes. Researchers are advised to always request a Certificate of Analysis (CoA) from the supplier to verify that the product meets these stringent quality standards.

References

- 1. lohmann-minerals.com [lohmann-minerals.com]

- 2. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]

- 3. Calcium Citrate USP n Pure Analytical Reagent Manufacturers [mubychem.com]

- 4. Calcium citrate, anhydrous | C12H10Ca3O14 | CID 91886343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium Citrate Anhydrous MSDS/SDS | Supplier & Distributor [eleph-citrics.com]

- 6. Calcium Citrate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. fao.org [fao.org]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Assay of Calcium Citrate | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Thermogravimetric Analysis (TGA) of Anhydrous Calcium Citrate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of anhydrous calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂). It covers the fundamental principles of its thermal decomposition, detailed experimental protocols, and quantitative data presented for comparative analysis. This document serves as a comprehensive resource for professionals requiring a thorough understanding of the thermal properties of this widely used calcium supplement and excipient.

Principle of Thermal Decomposition

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For anhydrous calcium citrate, the TGA curve reveals a distinct multi-stage decomposition process. Following the initial dehydration of its hydrated forms, anhydrous calcium citrate undergoes two primary thermal events:

-

Decomposition to Calcium Carbonate: The anhydrous citrate salt decomposes into calcium carbonate (CaCO₃) through a complex oxidative process, releasing volatile organic fragments, water, and carbon dioxide.

-

Decomposition to Calcium Oxide: The intermediate calcium carbonate further decomposes at a higher temperature to yield calcium oxide (CaO) and carbon dioxide.

These decomposition steps are clearly delineated in a thermogram, allowing for the quantitative analysis of the material's thermal stability and composition. Studies show the decomposition pathway involves the formation of calcium carbonate, which is then followed by the final decomposition to calcium oxide at approximately 800°C[1][2].

Quantitative Decomposition Data

The thermal decomposition of anhydrous calcium citrate can be summarized by the temperature ranges and corresponding mass losses for each stage. The data compiled from various studies provides a clear picture of the thermal events.

| Stage | Temperature Range (°C) | Initial Reactant | Solid Product | Gaseous Byproducts | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| 1 | ~350 - 620 | Anhydrous Calcium Citrate (Ca₃(C₆H₅O₇)₂) | Calcium Carbonate (CaCO₃) | H₂O, CO₂, Organic Fragments | 39.8% | ~39%[1] |

| 2 | ~610 - 800 | Calcium Carbonate (CaCO₃) | Calcium Oxide (CaO) | Carbon Dioxide (CO₂) | 26.5% (relative to initial mass) | ~19-22% (relative to sample)[1][2] |

Note: Observed mass loss percentages can vary slightly based on experimental conditions such as heating rate and atmospheric purity. The theoretical mass loss is calculated based on the stoichiometry of the pure compounds.

Detailed Experimental Protocol

This section outlines a typical experimental protocol for conducting a TGA of anhydrous calcium citrate.

3.1 Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of reaching at least 900°C.

-

Sample Pans: Platinum or alumina (B75360) crucibles are recommended for high-temperature analysis.

-

Purge Gas: High-purity nitrogen or dry air (depending on the desired atmosphere).

-

Sample: Anhydrous calcium citrate powder, previously characterized to confirm the absence of hydrates. A typical starting material is calcium citrate tetrahydrate, which is dehydrated to the anhydrous form[3].

-

Analytical Balance: For accurate sample weighing.

3.2 Instrument Setup and Calibration

-

Purge Gas: Set the desired purge gas (e.g., dry air or N₂) at a constant flow rate, typically between 20 and 50 mL/min.

-

Calibration: Ensure the instrument's temperature and mass signals are properly calibrated using appropriate standards as per the manufacturer's guidelines.

-

Crucible Cleaning: Heat the empty sample crucible in the TGA furnace to 900°C to burn off any contaminants, then cool to room temperature before use.

3.3 TGA Measurement Procedure

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the anhydrous calcium citrate sample into a pre-tared TGA crucible.

-

Loading: Place the crucible onto the TGA balance mechanism.

-

Equilibration: Allow the system to equilibrate at a starting temperature, typically around 30°C, until the mass signal is stable.

-

Heating Program: Heat the sample from the starting temperature to a final temperature of approximately 900°C. A linear heating rate of 10°C/min or 20°C/min is commonly used[4].

-

Data Collection: Record the sample mass as a function of temperature throughout the experiment.

3.4 Data Analysis

-

Thermogram: Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Derivative Curve (DTG): Plot the first derivative of the TGA curve (d(mass)/dT) to identify the temperatures of maximum decomposition rates for each step[5].

-

Quantification: Determine the mass loss for each decomposition step from the plateaus in the TGA curve. The final residue at temperatures above 800°C should correspond to the theoretical mass of calcium oxide[6].

Visualized Workflows and Pathways

4.1 Thermal Decomposition Pathway